molecular formula C28H26N2O3 B2957738 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 895653-01-7

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2957738
CAS RN: 895653-01-7
M. Wt: 438.527
InChI Key: KSKNNWZELBRDKD-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies, particularly in the field of cancer research.

Scientific Research Applications

Polymer Electrolytes for Energy Storage

This compound is used in the synthesis of polymer electrolytes with potential applications in energy storage devices. For instance, it’s involved in the creation of single-ion conducting polymer electrolytes (SIPE) which exhibit high mechanical strength and electrochemical stability . These materials are crucial for developing advanced lithium-metal batteries (LMBs) that are safer and have a longer lifespan.

Self-Healing Polymer Electrolytes

The compound plays a role in the development of self-healing polymer electrolytes. These materials can repair themselves after damage, which is essential for maintaining the integrity and extending the life of lithium-metal batteries. The self-healing property is achieved through the in situ copolymerization process involving the compound, which contributes to the non-flammability, high ionic conductivity, and electrochemical stability of the electrolyte .

Advanced Lithium-Metal Batteries

In the context of lithium-metal batteries, this compound is used to fabricate quasi-solid-state batteries with deep eutectic solvent-based electrolytes. These batteries are designed to prevent dendrite growth, which is a common issue that leads to short-circuiting and reduces the safety of the batteries. The compound’s inclusion in the electrolyte formulation helps to achieve dendrite-free Li plating .

Electrochemical Interface Stability

The compound contributes to the stability of the electrochemical interface between the electrolyte and lithium-metal electrodes. This is critical for preventing the growth of lithium dendrites in lithium-metal batteries. A stable interface ensures better cycling performance and longevity of the batteries .

High-Energy-Density Battery Deployment

The deployment of high-energy-density batteries, such as those used in electric vehicles and portable electronics, benefits from the use of this compound. It’s involved in the development of batteries that offer high capacity and long lifespan, which are essential for the practical application of these energy storage devices .

Thermal and Mechanical Stability

The compound is also significant in enhancing the thermal and mechanical stability of polymer electrolytes. This is important for the safe operation of batteries under various temperature conditions and mechanical stresses. High thermal stability (>300°C) and mechanical strength (17.3 MPa) have been reported for composite membranes incorporating the compound .

properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-18(2)20-10-12-22(13-11-20)29-26(31)17-30-16-24(27(32)21-7-5-4-6-8-21)28(33)23-15-19(3)9-14-25(23)30/h4-16,18H,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKNNWZELBRDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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